![molecular formula C14H14FNO6 B14497639 Diethyl [fluoro(4-nitrophenyl)methylidene]propanedioate CAS No. 63043-41-4](/img/structure/B14497639.png)
Diethyl [fluoro(4-nitrophenyl)methylidene]propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl [fluoro(4-nitrophenyl)methylidene]propanedioate is a chemical compound with the molecular formula C14H14FNO6. It is known for its unique structure, which includes a fluoro group and a nitrophenyl group attached to a propanedioate backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [fluoro(4-nitrophenyl)methylidene]propanedioate typically involves the reaction of diethyl malonate with 4-nitrobenzaldehyde in the presence of a fluorinating agent. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common reagents used in this synthesis include sodium ethoxide and ethanol as solvents .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Diethyl [fluoro(4-nitrophenyl)methylidene]propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Diethyl [fluoro(4-nitrophenyl)methylidene]propanedioate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mecanismo De Acción
The mechanism of action of diethyl [fluoro(4-nitrophenyl)methylidene]propanedioate involves its interaction with specific molecular targets and pathways. The fluoro group enhances the compound’s stability and bioavailability, while the nitrophenyl group contributes to its reactivity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Diethyl malonate: A simpler analog without the fluoro and nitrophenyl groups.
Ethyl acetoacetate: Another ester with similar reactivity but different functional groups.
Methyl [fluoro(4-nitrophenyl)methylidene]propanedioate: A methyl ester analog with similar structural features.
Uniqueness
Diethyl [fluoro(4-nitrophenyl)methylidene]propanedioate is unique due to the presence of both fluoro and nitrophenyl groups, which impart distinct chemical and biological properties.
Propiedades
Número CAS |
63043-41-4 |
|---|---|
Fórmula molecular |
C14H14FNO6 |
Peso molecular |
311.26 g/mol |
Nombre IUPAC |
diethyl 2-[fluoro-(4-nitrophenyl)methylidene]propanedioate |
InChI |
InChI=1S/C14H14FNO6/c1-3-21-13(17)11(14(18)22-4-2)12(15)9-5-7-10(8-6-9)16(19)20/h5-8H,3-4H2,1-2H3 |
Clave InChI |
DEXZYWUHNDLRAN-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=C(C1=CC=C(C=C1)[N+](=O)[O-])F)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


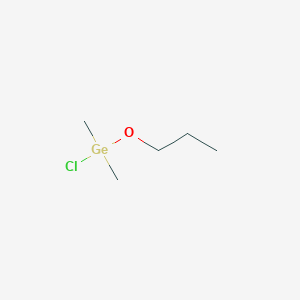
![N-[5-(Hydrazinecarbonyl)-4-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B14497576.png)
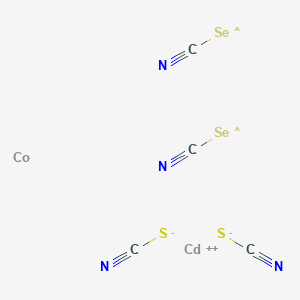
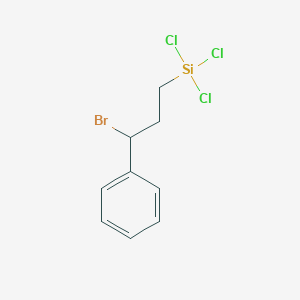
![1-(1-Ethoxyethyl)-4-iodobicyclo[2.2.1]heptane](/img/structure/B14497587.png)
![2-[3-(Cyclopent-2-en-1-yl)propylidene]hydrazine-1-carboxamide](/img/structure/B14497594.png)
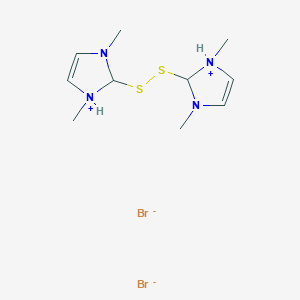
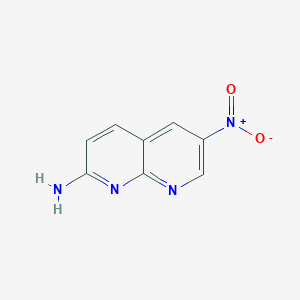

![2-[(1-Chloropropan-2-yl)oxy]propanoic acid](/img/structure/B14497616.png)
![N-[2-(Dimethylamino)naphthalene-1-sulfonyl]-L-phenylalanine](/img/structure/B14497618.png)
![Ethyl 4-[4-(2-hydroxyethoxy)phenyl]butanoate](/img/structure/B14497630.png)
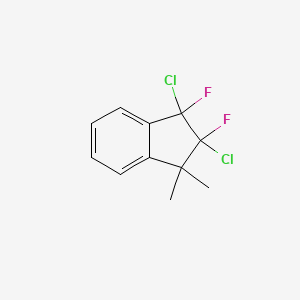
![(Bicyclo[3.3.1]nonan-1-yl)acetic acid](/img/structure/B14497633.png)
